2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines elements of pyran, azetidine, and chromenone, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The initial step involves the synthesis of the 6-methyl-2-oxo-2H-pyran-4-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyran derivative.
Coupling with Chromenone: The final step involves coupling the azetidine-pyran intermediate with a chromenone derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran and chromenone moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies have investigated its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound’s unique properties are leveraged in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one
- 6-methyl-2-oxo-2H-pyran-4-yl derivatives
- Azetidine-1-carbonyl compounds
- Chromen-4-one derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its combined structural features. The presence of both the pyran and chromenone rings, along with the azetidine moiety, provides a unique set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11-6-12(7-18(22)24-11)25-13-9-20(10-13)19(23)17-8-15(21)14-4-2-3-5-16(14)26-17/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSGYLSJDQOPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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